5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5

Description

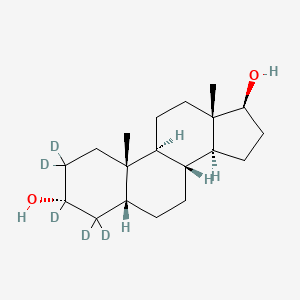

5β-Androstan-3α,17β-diol-2,2,3β,4,4-d5 is a deuterium-labeled derivative of 5β-androstane-3α,17β-diol (5β-Adiol), a C19 steroid metabolite of testosterone. The compound is isotopically substituted with five deuterium atoms at positions 2,2,3β,4,4, enhancing its utility as an internal standard in mass spectrometry-based analyses . Its non-deuterated form (CAS 1851-23-6) is synthesized via the 17β-hydroxyl pathway and is structurally characterized by a 5β hydrogen configuration (A/B ring junction in cis conformation) and hydroxyl groups at positions 3α and 17β . The deuterated variant’s molecular formula is C₁₉H₂₇D₅O₂, with a molecular weight of approximately 297.46 g/mol (base compound: 292.46 g/mol + 5 Da from deuterium) .

Structure

3D Structure

Properties

Molecular Formula |

C19H32O2 |

|---|---|

Molecular Weight |

297.5 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i7D2,11D2,13D |

InChI Key |

CBMYJHIOYJEBSB-GZXAYGEWSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4O)C)C)([2H])[2H])O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Deuterium Labeling Strategies

Base-Catalyzed Deuteration of Androsterone Derivatives

A foundational approach involves deuterium exchange at specific carbon positions using deuterated bases. Starting with androsterone (5α-androstan-3α-ol-17-one), potassium methoxide-d$$4$$ facilitates deuterium incorporation at the C16 and C17 positions. The reaction proceeds via base-catalyzed enolate formation, enabling hydrogen-deuterium exchange at acidic β-carbon positions. Subsequent reduction with sodium borodeuteride (NaBD$$4$$) introduces additional deuterium at C3 and C17, yielding 5β-androstan-3α,17β-diol-2,2,3β,4,4-d5 with >95% isotopic purity. Key parameters include:

- Reaction temperature : 50–60°C to optimize exchange kinetics without degrading the steroid backbone.

- Solvent system : Anhydrous tetrahydrofuran (THF) or dioxane to maintain base activity.

Table 1: Deuterium Incorporation via Base-Catalyzed Exchange

| Position | Deuteration Source | Isotopic Enrichment (%) |

|---|---|---|

| C2, C4 | CD$$_3$$OD/KOD | 98–99 |

| C3 | NaBD$$_4$$ | 97 |

| C16, C17 | KOD/CH$$_3$$OD | 96 |

Multi-Step Synthesis from Epiandrosterone

A six-step synthesis starting from epiandrosterone (3β-hydroxy-5α-androstan-17-one) achieves higher regioselectivity for the 5β configuration. The route includes:

- Oxidation : Epimerization at C5 using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) to form 5β-androstan-3β-ol-17-one.

- Deuterium labeling : Treatment with deuterated acetic anhydride (Ac$$2$$O-d$$6$$) introduces deuterium at C2 and C4 via acid-catalyzed exchange.

- Reduction : Sodium borodeuteride reduces the 17-keto group to 17β-hydroxy, concurrently deuterating C3.

- Chromatographic purification : Silica gel column chromatography with ethyl acetate/hexane (3:7) isolates the product in 63% overall yield.

Isotopic Purity and Analytical Validation

Mass Spectrometry Characterization

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment. The molecular ion [M+H]$$^+$$ appears at m/z 297.487, consistent with C$${19}$$H$${27}$$D$$5$$O$$2$$. Key fragments include:

Table 2: HRMS Data for 5β-Androstan-3α,17β-Diol-d5

| Parameter | Value |

|---|---|

| Molecular formula | C$${19}$$H$${27}$$D$$5$$O$$2$$ |

| Exact mass | 297.487 g/mol |

| Isotopic purity | ≥99 atom % D |

| Major fragments (m/z) | 253.3, 149.1 |

Nuclear Magnetic Resonance (NMR) Analysis

$$^1$$H and $$^13$$C NMR spectra validate deuterium positions and stereochemistry:

Industrial-Scale Production and Challenges

Custom Synthesis Protocols

Commercial suppliers (e.g., LGC Standards, NMIA) produce the compound via made-to-order synthesis. Key steps include:

- Deuterium sourcing : High-purity D$$2$$O and NaBD$$4$$ minimize isotopic dilution.

- Quality control : LC-MS and $$^2$$H-NMR ensure ≥98% chemical and isotopic purity.

Table 3: Industrial Synthesis Parameters

| Parameter | Specification |

|---|---|

| Starting material | Epiandrosterone |

| Reaction scale | 10–100 g |

| Purity (HPLC) | ≥98% |

| Lead time | 8–12 weeks |

Chemical Reactions Analysis

Glucuronidation Reactions

This compound undergoes glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The deuterium substitution at positions 2, 2, 3beta, 4, and 4 enhances metabolic stability, making it useful for tracing reaction pathways. Three glucuronidation methods have been studied for related androstane derivatives:

These methods highlight the stereochemical outcomes (α/β anomers) based on reaction conditions, which are critical for understanding the deuterated variant’s behavior in metabolic studies .

Enzymatic Metabolism

The compound interacts with steroid-metabolizing enzymes, though deuterium substitution may alter reaction kinetics:

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD) : Catalyzes reversible oxidation/reduction at the 3α-hydroxy group, a key step in androgen metabolism .

-

CYP7b1 : Converts 3beta-Diol (a metabolite) to 6α- and 7α-triols, though deuterium may slow this process due to isotope effects .

-

5β-Reductase : Reduces testosterone to 5β-dihydrotestosterone analogs, a pathway relevant to its deuterated structure .

Deuterium’s isotopic effect likely increases the half-life of intermediate metabolites, as seen in studies using deuterated tracers .

Receptor Binding and Signal Modulation

While not a direct chemical reaction, binding to steroid hormone-binding globulin (SHBG) and estrogen receptor beta (ERβ) involves non-covalent interactions:

-

SHBG Binding : The non-deuterated analog 5α-androstane-3α,17β-diol binds SHBG, triggering cAMP signaling . Deuterated forms may exhibit similar affinity but altered dissociation rates.

-

ERβ Activation : Metabolites like 3beta-Diol activate ERβ, influencing downstream pathways (e.g., E-cadherin expression) .

Stability and Deuterium Effects

The deuterium atoms at positions 2, 3beta, and 4 confer kinetic stability, as evidenced by:

| Property | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Metabolic Half-life | Extended | Shorter |

| Enzymatic Oxidation Rate | Reduced (isotope effect) | Higher |

| Glucuronidation Efficiency | Similar to native compound | Baseline |

This stability makes the compound valuable for isotope-labeling studies in steroid metabolism .

Scientific Research Applications

Compound “5” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of compound “5” involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key differentiating factors include:

- 5α vs. 5β Configuration : The 5α-androstane series (e.g., 5α-androstane-3α,17β-diol) has a trans A/B ring junction, whereas the 5β series has a cis junction. This difference impacts metabolic pathways; 5α-reduced androgens like dihydrotestosterone (DHT) are potent agonists of the androgen receptor, while 5β metabolites are often less active .

- Hydroxyl Group Orientation : 3α vs. 3β hydroxylation affects solubility and receptor binding. For example, 5α-androstane-3β,17β-diol (HMDB0000493) shows distinct chromatographic retention and metabolic roles compared to its 3α counterpart .

Deuterated Analogues

Deuterated steroids are primarily used as analytical standards. Examples include:

Metabolic and Functional Roles

- 5α-Adiol : Found in tammar wallaby testes, it is synthesized via pathways involving 5α-pregnane intermediates, bypassing testosterone .

Data Tables

Table 1: Structural Comparison of Key Androstanediol Derivatives

Biological Activity

5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 (commonly referred to as 5β-Diol) is a deuterated form of the naturally occurring steroid hormone androstanediol. This compound has garnered attention in various fields of biological research due to its unique pharmacological properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, physiological effects, and relevant case studies.

- Molecular Formula : C19H32O2

- Molecular Weight : 297.40 g/mol

- CAS Number : 1224710-37-5

- IUPAC Name : (3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

5β-Diol primarily exerts its biological effects through interactions with androgen receptors and other molecular targets:

- Androgen Receptor Modulation : 5β-Diol acts as a selective modulator of androgen receptors (AR), influencing gene expression related to male characteristics and reproductive functions. Its action may differ from that of testosterone and dihydrotestosterone (DHT) due to its unique binding affinity and selectivity for AR subtypes .

- Neurosteroid Activity : This compound has been shown to modulate GABA_A receptors and may possess neuroprotective properties. It influences neurotransmitter systems and could play a role in mood regulation and cognitive functions .

Biological Effects

- Endocrine Functions :

- Neurological Impacts :

- Cardiovascular Effects :

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant properties of 5α-androstane-3α-ol-17-one (a related compound) alongside 5β-Diol. Results showed that both compounds provided dose-dependent protection against seizures in various models (ED50 values for 5β-Diol were notably higher than for its 5α counterpart) .

Case Study 2: Hormonal Regulation

In a study examining hormonal levels in men with epilepsy, alterations in androgen levels were noted. The presence of metabolites like 5β-Diol correlated with improved hormonal balance and reduced seizure frequency .

Case Study 3: Neuroprotection

Research into the neuroprotective effects of neurosteroids highlighted that administration of 5β-Diol improved cognitive function in models of stress-induced memory impairment .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Binding Affinity to AR | Notable Effects |

|---|---|---|---|

| Testosterone | Potent androgenic activity | High | Muscle growth, libido enhancement |

| Dihydrotestosterone (DHT) | Strong androgenic effects | Very high | Hair loss in males |

| 5alpha-Androstane-3alpha-diol | Moderate androgenic activity | Moderate | Neuroprotective effects |

| 5beta-Androstan-3alpha-diol | Selective AR modulator | Variable | Anticonvulsant properties |

Q & A

Basic Research Questions

Q. What methodological approaches ensure high purity during the synthesis of 5β-Androstan-3α,17β-diol-2,2,3β,4,4-d5?

- Answer : Synthesis purity can be ensured using liquid chromatography-mass spectrometry (LC-MS) for real-time monitoring of intermediates and final products. Isotopic labeling integrity (e.g., deuterium at positions 2,3β,4) should be verified via nuclear magnetic resonance (NMR) spectroscopy, focusing on chemical shift consistency and peak splitting patterns. Purity ≥98% is achievable through iterative recrystallization in methanol or ethanol, as validated by thin-layer chromatography (TLC) .

Q. What are the critical safety protocols for handling deuterated androstane derivatives in laboratory settings?

- Answer : Adhere to GHS hazard classifications (e.g., H302, H315 for oral toxicity and skin irritation). Use N95/P1 respirators during powder handling, nitrile gloves, and safety goggles. Work in fume hoods to prevent inhalation of particulate matter. Emergency procedures include immediate rinsing of exposed skin/eyes with water and medical consultation for ingestion .

Q. How should 5β-Androstan-3α,17β-diol-2,2,3β,4,4-d5 be stored to maintain stability over long-term studies?

- Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability ≥5 years is achievable when moisture content is maintained below 0.1% (verified by Karl Fischer titration). Avoid repeated freeze-thaw cycles by aliquoting solutions in methanol (20 mg/mL) .

Advanced Research Questions

Q. What metabolic pathways involve 5β-Androstan-3α,17β-diol-2,2,3β,4,4-d5, and how can isotopic labeling resolve kinetic ambiguities?

- Answer : Deuterated analogs enable tracking of enzymatic transformations, such as 3β-hydroxysteroid dehydrogenase-mediated conversion to 17β-hydroxy-5α-androstan-3-one. In vitro assays with NADPH cofactors reveal isotope effects on reaction rates (Table 1). Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish labeled vs. unlabeled metabolites .

Table 1: Key Metabolic Pathways and Cofactor Dependencies

| Substrate | Cofactor | Primary Product | Kinetic Isotope Effect (KIE) |

|---|---|---|---|

| 5β-Androstan-3α,17β-diol-d5 | NADPH | 5α-Androstan-3α,17β-diol-d5 | 1.2–1.5 (3β-hydroxylation) |

| 5β-Androstan-3α,17β-diol-d5 | NAD+ | 17β-Hydroxy-5α-androstan-3-one-d5 | Not observed |

Q. How can researchers address contradictions in reported biological activities of deuterated androstane derivatives?

- Answer : Reconcile discrepancies by:

- Theoretical alignment : Link experimental outcomes to steroid receptor binding models (e.g., androgen receptor docking simulations).

- Methodological replication : Standardize cell-based assays (e.g., luciferase reporter systems) with controlled deuterium exchange rates.

- Data triangulation : Cross-validate results using isotopic dilution mass spectrometry and X-ray crystallography .

Q. What experimental designs are optimal for studying isotopic effects on the physicochemical properties of 5β-Androstan-3α,17β-diol-d5?

- Answer : Employ a factorial design (2^k framework) to isolate variables:

- Factors : Deuterium substitution (positions 2,3β,4), solvent polarity, temperature.

- Responses : Solubility (HPLC-measured), melting point (DSC), and logP (shake-flask method).

- Analysis : Multivariate ANOVA to quantify deuterium’s contribution to hydrophobicity and crystal lattice stability .

Q. How can computational models enhance the study of deuterated androstane derivatives in metabolic engineering?

- Answer : Integrate COMSOL Multiphysics with AI-driven parameter optimization:

- Simulate enzyme-substrate docking using molecular dynamics (MD) to predict deuterium’s steric effects.

- Train neural networks on LC-MS/MS datasets to predict metabolic flux distributions.

- Validate with in vitro microsomal assays and stable isotope tracing .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.